molecular formula C9H8FNO2 B8686906 4-(4-Fluorophenyl)oxazolidin-2-one

4-(4-Fluorophenyl)oxazolidin-2-one

Cat. No. B8686906
M. Wt: 181.16 g/mol
InChI Key: ZDRCZUKZERPBIY-UHFFFAOYSA-N
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Patent
US08673891B2

Procedure details

600 mg of 2-amino-2-(4-fluorophenyl)ethan-1-ol and 80 mg of potassium carbonate were suspended in 914 mg of diethyl carbonate, and the mixture was stirred at 130° C. for 2.5 hours, and further stirred at 100° C. for 2.5 hours while removing the ethanol that was generated. The reaction solution was diluted with ethyl acetate. The solution was washed in turn with water and brine and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 610 mg of the objective compound as pale yellow oil.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
914 mg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)[CH2:3][OH:4].[C:12](=O)([O-])[O-:13].[K+].[K+]>C(=O)(OCC)OCC>[F:11][C:8]1[CH:9]=[CH:10][C:5]([CH:2]2[CH2:3][O:4][C:12](=[O:13])[NH:1]2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
NC(CO)C1=CC=C(C=C1)F
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
914 mg
Type
solvent
Smiles
C(OCC)(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 100° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
while removing the ethanol that
ADDITION
Type
ADDITION
Details
The reaction solution was diluted with ethyl acetate
WASH
Type
WASH
Details
The solution was washed in turn with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: CALCULATEDPERCENTYIELD 581.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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